molecular formula C15H10Cl2F3N3O2 B2697832 2-(4-chlorophenyl)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-[(hydroxyimino)methyl]acetamide CAS No. 338407-30-0

2-(4-chlorophenyl)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-[(hydroxyimino)methyl]acetamide

Cat. No.: B2697832
CAS No.: 338407-30-0
M. Wt: 392.16
InChI Key: YMSBYEPYWWDKMQ-UHFFFAOYSA-N
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Description

Historical Development of Hydroxyimino Acetamide Research

The exploration of hydroxyimino acetamides began in the late 20th century as researchers sought to enhance the stability and bioavailability of imine-containing compounds. Early work focused on simple derivatives, such as N-substituted 2-hydroxyiminoacetamides, which demonstrated reversible inhibition of cholinesterases. The introduction of aromatic substituents, including chlorophenyl and pyridinyl groups, emerged in the 2000s to improve target binding affinity and metabolic resistance. For example, the synthesis of 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(4-chlorophenyl)acetamide derivatives marked a shift toward halogenated and fluorinated motifs to optimize electronic effects.

A pivotal advancement occurred with the integration of trifluoromethylpyridine cores, which combined lipophilicity and electron-withdrawing properties to enhance membrane permeability. The compound , bearing both 4-chlorophenyl and 3-chloro-5-(trifluoromethyl)-2-pyridinyl groups, reflects this trend. Its malonate ester precursors, such as dimethyl 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]malonate, were critical intermediates in early synthetic routes. Subsequent modifications, including the introduction of the hydroxyimino methyl group, aimed to create dual-binding interactions with biological targets, as seen in studies of acetylcholinesterase inhibitors.

Scientific Significance in Organic and Medicinal Chemistry

This compound’s significance lies in its multifunctional architecture, which enables diverse non-covalent interactions. The 4-chlorophenyl group contributes hydrophobic and π-π stacking interactions, while the trifluoromethylpyridinyl moiety enhances dipole-dipole forces and metabolic stability. The hydroxyimino acetamide group serves as a hydrogen bond donor-acceptor pair, facilitating binding to enzymatic active sites. For instance, molecular docking studies of analogous hydroxyiminoacetamides revealed triple-binding modes with acetylcholinesterase, involving interactions at the catalytic anionic site, peripheral anionic site, and mid-gorge region.

In antimicrobial research, structurally related naphthyridine derivatives with cyclopropyl and trifluoromethyl groups have demonstrated potent activity against Gram-positive and Gram-negative pathogens. The compound’s pyridinyl and chloro substituents mirror these pharmacophores, suggesting potential utility in overcoming antibiotic resistance. Computational models predict a density of 1.51 g/cm³ and a pKa of 10.65, indicating favorable solubility and ionization properties for drug-like behavior.

Current Research Landscape and Challenges

Contemporary studies focus on optimizing the compound’s synthetic accessibility and target selectivity. One challenge is the steric hindrance posed by the 3-chloro-5-(trifluoromethyl)pyridinyl group, which complicates coupling reactions during stepwise assembly. Researchers are investigating transition-metal-catalyzed cross-coupling strategies to improve yields, as seen in the synthesis of malonate esters using palladium complexes.

Another area of interest is the balance between lipophilicity and aqueous solubility. While the trifluoromethyl group enhances membrane penetration, it may reduce solubility in physiological environments. Modifications such as prodrug formulations or the introduction of ionizable groups are under exploration. Additionally, the compound’s potential off-target effects on non-cholinesterase enzymes remain poorly characterized, necessitating rigorous selectivity profiling.

In antimicrobial applications, the rise of multidrug-resistant pathogens has intensified efforts to refine its activity spectrum. Comparative studies with fluoroquinolones and naphthyridine derivatives highlight the need for structural tuning to avoid cross-resistance mechanisms. For example, replacing the cyclopropyl group in related compounds with a 2,4-difluorophenyl moiety improved activity against methicillin-resistant Staphylococcus aureus (MRSA). Such insights could guide analogous modifications to this compound.

Properties

IUPAC Name

2-(4-chlorophenyl)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[(E)-hydroxyiminomethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10Cl2F3N3O2/c16-10-3-1-8(2-4-10)12(14(24)22-7-23-25)13-11(17)5-9(6-21-13)15(18,19)20/h1-7,12,25H,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMSBYEPYWWDKMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C2=C(C=C(C=N2)C(F)(F)F)Cl)C(=O)NC=NO)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C(C2=C(C=C(C=N2)C(F)(F)F)Cl)C(=O)N/C=N/O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10Cl2F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-chlorophenyl)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-[(hydroxyimino)methyl]acetamide is a synthetic organic molecule with a complex structure that has garnered attention for its potential biological activities. This article provides an in-depth review of the biological activity associated with this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C17H14Cl2F3N3O
  • Molecular Weight : 404.21 g/mol
  • CAS Number : Not specifically listed but related compounds can be found under similar identifiers.

The compound features a chlorophenyl group, a trifluoromethyl pyridine moiety, and a hydroxyimino functional group, contributing to its diverse biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biochemical pathways. The hydroxyimino group is known to facilitate interactions with enzymes and receptors, potentially leading to the inhibition or modulation of specific biological processes.

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, which can affect cellular proliferation and survival.
  • Receptor Modulation : It may act as an antagonist or agonist at specific receptor sites, influencing signaling pathways that regulate cell function.

Antiviral Activity

Recent studies have indicated that compounds similar to this one exhibit antiviral properties against several viruses, including Hepatitis C virus (HCV) and Influenza viruses. For example:

  • In vitro studies demonstrated that related compounds can inhibit HCV replication with IC50 values in the low micromolar range (e.g., 0.35 μM) .

Antimicrobial Properties

The compound's structural characteristics suggest potential antimicrobial activity. Similar compounds have shown effectiveness against various bacterial strains, indicating that this compound could also possess similar properties.

Anticancer Potential

Preliminary research highlights the potential of this compound in cancer therapy:

  • Cell Line Studies : Compounds with similar structures have been tested against cancer cell lines, showing significant cytotoxic effects at concentrations ranging from 10 to 100 μg/mL .

Case Studies and Research Findings

  • Study on Antiviral Activity :
    • A study published in MDPI explored the antiviral efficacy of N-heterocycles against HCV. Compounds within this class exhibited significant inhibition of viral replication .
  • Antimicrobial Efficacy :
    • Research indicated that derivatives similar to this compound displayed notable activity against resistant bacterial strains, suggesting potential for development as new antibiotics .
  • Cytotoxicity Assays :
    • In vitro assays conducted on various cancer cell lines revealed that compounds with structural similarities induced apoptosis at specific concentrations, supporting their potential as anticancer agents .

Data Tables

Activity TypeRelated CompoundsIC50 ValuesReference
AntiviralN-Heterocycles0.35 μM
AntimicrobialVarious derivatives10-100 μg/mL
CytotoxicitySimilar structuresVaries (10-100 μg/mL)

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural differences and similarities with related compounds:

Compound Name Molecular Formula Key Substituents Biological Activity Reference
Target Compound Not explicitly provided - 4-Chlorophenyl
- 3-Cl, 5-CF₃-pyridinyl
- Hydroxyimino-methyl acetamide
Likely fungicidal/pesticide
N-(4-Chlorophenyl)-2-(hydroxyimino)acetamide C₈H₇ClN₂O₂ - 4-Chlorophenyl
- Hydroxyimino acetamide
Intermediate for indolinones
2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[(4-chlorophenyl)methyl]acetamide C₁₅H₁₁Cl₂F₃N₂O - 4-Chlorobenzyl
- 3-Cl, 5-CF₃-pyridinyl
Not specified
Fluopyram (N-(2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]ethyl)-2-(trifluoromethyl)benzamide) C₁₆H₁₁ClF₆N₂O - Ethyl linker
- 3-Cl, 5-CF₃-pyridinyl
- Trifluoromethyl benzamide
Broad-spectrum fungicide
N-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-[[5-(4-fluorophenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetamide C₁₇H₁₂ClF₄N₅OS - 3-Cl, 5-CF₃-pyridinyl
- Triazolylsulfanyl group
Not specified
Key Observations:
  • Pyridinyl Substituents : The 3-chloro-5-trifluoromethyl-pyridinyl group is a recurring motif in fungicides (e.g., Fluopyram). This moiety enhances binding to fungal succinate dehydrogenase (SDH) enzymes .
  • Acetamide Variations: The hydroxyimino group in the target compound distinguishes it from Fluopyram’s benzamide and other derivatives with thioether or triazole linkages. These differences impact solubility and target affinity .
  • Linker Groups : Ethyl linkers (as in Fluopyram) increase molecular flexibility, whereas rigid acetamide backbones (as in the target compound) may restrict conformational mobility during enzyme binding .

Physicochemical Properties

  • Hydrogen Bonding: The hydroxyimino group in the target compound and N-(4-chlorophenyl)-2-(hydroxyimino)acetamide facilitates intermolecular hydrogen bonds, improving crystalline stability .

Toxicity and Environmental Impact

  • Fluopyram : Classified as low toxicity to mammals (LD₅₀ > 2,000 mg/kg) but moderately toxic to aquatic organisms .
  • Chlorinated Derivatives : Persistence in soil varies with substituents; trifluoromethyl groups resist hydrolysis, increasing environmental half-life .

Q & A

Q. What are the recommended synthetic strategies for 2-(4-chlorophenyl)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-[(hydroxyimino)methyl]acetamide?

A standard approach involves the condensation of chlorophenyl and pyridinyl precursors with hydroxylamine derivatives. For example, outlines the synthesis of a related N-chlorophenyl acetamide via reaction of diphenylacetyl chloride with aniline derivatives in dichloromethane, using triethylamine as a base, followed by crystallization from toluene . Hydroxylamine incorporation may require anhydrous conditions to prevent hydrolysis. Purity optimization often employs column chromatography or recrystallization in ethanol/water systems, as described for analogous structures in .

Q. How can researchers determine the crystal structure and intermolecular interactions of this compound?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. details data collection using an Enraf–Nonius CAD-4 diffractometer, with absorption correction via ψ-scans . Hydrogen-bonding networks (e.g., N–H⋯O, C–H⋯O) and dihedral angles between aromatic rings (e.g., 6.3° in ) are critical for understanding packing motifs . Software like SHELXL is used for refinement, achieving R-values < 0.05 for high-confidence structures .

Advanced Research Questions

Q. What methodologies are employed to investigate the electronic properties (e.g., HOMO-LUMO, MESP) of such chloroacetamide derivatives?

Density Functional Theory (DFT) calculations, as in , analyze frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity and charge transfer . Molecular Electrostatic Potential (MESP) maps identify nucleophilic/electrophilic sites, while FTIR spectroscopy validates computational results by comparing experimental vs. theoretical vibrational frequencies (e.g., C=O stretches at ~1700 cm⁻¹) . Gaussian09 with B3LYP/6-31G(d,p) basis sets is commonly used .

Q. How should researchers address contradictions in reported hydrogen-bonding geometries across crystallographic studies?

Discrepancies in bond lengths or angles (e.g., N–H⋯O vs. O–H⋯N) require validation through:

  • High-resolution data : Ensure reflections are measured at low temperatures (e.g., 100 K) to reduce thermal motion artifacts .
  • Multivariate analysis : Compare hydrogen-bond geometries (e.g., D–H⋯A angles, distances) across similar structures (e.g., vs. 9) to identify outliers .
  • Complementary techniques : Pair SCXRD with solid-state NMR or FTIR to confirm intermolecular interactions .

Q. What experimental design approaches optimize synthesis yield and purity of complex acetamide derivatives?

highlights Design of Experiments (DoE) for systematic optimization . Key steps include:

  • Factor screening : Identify critical variables (e.g., temperature, stoichiometry) via Plackett-Burman designs.
  • Response surface methodology (RSM) : Model interactions between factors (e.g., solvent polarity vs. reaction time) using central composite designs.
  • Flow chemistry : Continuous reactors improve reproducibility, as demonstrated for diazomethane synthesis in .

Q. How do substituents (e.g., trifluoromethyl, chloro) influence molecular interactions and stability?

  • Steric effects : Bulky groups (e.g., trifluoromethyl) increase dihedral angles between aromatic rings, reducing π-π stacking (e.g., 85.8° in ) .
  • Electronic effects : Chloro substituents enhance hydrogen-bond acceptor strength, stabilizing crystal lattices (e.g., C–H⋯Cl interactions in ) .
  • Thermodynamic stability : Differential Scanning Calorimetry (DSC) can correlate melting points (e.g., 427 K in ) with substituent electronic profiles .

Key Considerations for Researchers

  • Methodological rigor : Combine SCXRD, DFT, and DoE to resolve structural and synthetic ambiguities.
  • Data transparency : Report raw crystallographic data (e.g., CIF files) and statistical models to facilitate reproducibility.

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